molecular formula C9H10ClNO4S B2969194 3-Chloro-4-(dimethylsulfamoyl)benzoic acid CAS No. 1263276-33-0

3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Cat. No.: B2969194
CAS No.: 1263276-33-0
M. Wt: 263.69
InChI Key: NKWFVTGGBLXXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . It is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a benzoic acid moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid typically involves the chlorination of 4-(dimethylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the aromatic ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and efficiency. The process is typically conducted in batch reactors with stringent control over temperature, pressure, and reaction time to ensure product consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dimethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-(dimethylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(dimethylsulfamoyl)benzoic acid
  • 3-Chloro-4-(methylsulfamoyl)benzoic acid
  • 3-Chloro-4-(dimethylamino)benzoic acid

Uniqueness

3-Chloro-4-(dimethylsulfamoyl)benzoic acid is unique due to the specific positioning of the chloro and dimethylsulfamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-chloro-4-(dimethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWFVTGGBLXXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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